5-Iodovanillin
Overview
Description
5-Iodovanillin, also known as 4-Hydroxy-3-iodo-5-methoxybenzaldehyde, is a light yellow fine crystalline powder . It has a molecular formula of IC6H2(OCH3)(OH)CHO and a molecular weight of 278.04 . It has been used in the characterization of 5-Iodoacetovanillone and in the synthesis of platelet activating factor antagonist L-659,989 .
Synthesis Analysis
Vanillin can be iodinated in an aqueous solution of sodium triiodide (NaI3·NaI), made in situ from sodium iodide and iodine, forming this compound . Refluxing this compound in a strong sodium hydroxide solution produces 5-hydroxyvanillin . This compound can also be treated with sodium methoxide to form syringaldehyde .Molecular Structure Analysis
The molecular structure of this compound consists of an iodine atom attached to a vanillin molecule. The iodine atom is attached to the carbon atom in the 5-position of the aromatic ring. The vanillin molecule also contains a methoxy group (-OCH3) and a hydroxy group (-OH) attached to the aromatic ring .Chemical Reactions Analysis
This compound can undergo various chemical reactions due to the presence of the iodine atom, the methoxy group, and the hydroxy group. For example, it can be refluxed in a strong sodium hydroxide solution to produce 5-hydroxyvanillin . It can also be treated with sodium methoxide to form syringaldehyde .Physical and Chemical Properties Analysis
This compound is a light yellow fine crystalline powder . It has a molecular weight of 278.04 . The melting point is 183-185 °C . It has a density of 1.9±0.1 g/cm3, a boiling point of 304.1±42.0 °C at 760 mmHg, and a flash point of 137.7±27.9 °C .Scientific Research Applications
Selective Degradation of Lignosulfonate and Lignin
5-Iodovanillin is used in an eco-friendly method to generate advanced building blocks for synthesizing complex molecules, including active pharmaceutical ingredients. This is achieved by oxidizing side-stream lignins with electrochemically generated periodate. The method yields more than 15 wt% this compound and does not require toxic or harmful metals (Klein, Alt, & Waldvogel, 2022).
Nitrobenzene Oxidation Products Analysis
In the study of lignin structure, this compound serves as a new internal standard for the nitrobenzene oxidation method. This aids in the quantitative determination of lignin oxidation products using both gas chromatography (GC) and proton nuclear magnetic resonance (1H-NMR) spectroscopy (Katahira & Nakatsubo, 2001).
Synthesis of Pharmaceutical Antagonists
This compound is a starting material in the synthesis of pharmaceutical compounds, such as platelet activating factor antagonist L-659,989, demonstrating its potential in drug development (Thompson et al., 1990).
Convenient Synthesis of 5′-Iodoresiniferatoxin
It is used in synthesizing the ultrapotent vanilloid antagonist 5′-iodoresiniferatoxin. This synthesis process overcomes challenges in the direct iodination of related compounds (Ech-chahad, Bouyazza, & Appendino, 2006).
Laccase Catalyzed Synthesis of Antifungal Compounds
This compound is synthesized from vanillin using laccase catalysis and shows significant antifungal activity against various wood-degrading fungal species (Ihssen, Schubert, Thöny‐meyer, & Richter, 2014).
Synthesis of Syringaldehyde
It is also a precursor in the synthesis of syringaldehyde, a chemical process that involves iodination of vanillin (Pepper & MacDonald, 1953).
Safety and Hazards
5-Iodovanillin is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Mechanism of Action
Target of Action
It is known to be used in the synthesis of various compounds, indicating that it may interact with a variety of molecular targets depending on the specific context .
Mode of Action
5-Iodovanillin is formed by the iodination of vanillin in an aqueous solution of sodium triiodide . This reaction involves the addition of an iodine atom to the vanillin molecule, resulting in the formation of this compound
Biochemical Pathways
This compound is involved in several biochemical pathways. For instance, it can be refluxed in a strong sodium hydroxide solution to produce 5-hydroxyvanillin, a useful precursor for 3,4,5-trimethoxybenzaldehyde . Additionally, this compound can participate in a Sonogashira coupling reaction to form a benzofuran product .
Pharmacokinetics
Given its molecular weight of 27804 , it is likely to have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
It is known to be used in the synthesis of various compounds, suggesting that it can induce significant chemical transformations .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the iodination of vanillin to form this compound is performed in an aqueous solution, indicating that the reaction environment can significantly impact the formation of this compound .
Biochemical Analysis
Biochemical Properties
It has been used as a catalyst in the Suzuki cross-coupling reaction . This suggests that 5-Iodovanillin may interact with enzymes, proteins, and other biomolecules in biochemical reactions.
Molecular Mechanism
It is known to participate in the Suzuki cross-coupling reaction , which suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Properties
IUPAC Name |
4-hydroxy-3-iodo-5-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO3/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBCSYADXYILEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063885 | |
Record name | Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3063885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5438-36-8 | |
Record name | 4-Hydroxy-3-iodo-5-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5438-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005438368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Iodovanillin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16678 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3063885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-iodovanillin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.197 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-iodovanillin in organic synthesis?
A1: this compound serves as a versatile building block in organic synthesis. Its structure, featuring an iodine atom at the 5th position, allows for diverse chemical transformations. For instance, it serves as a precursor for synthesizing substituted 2,4-diaminopyrimidines, which exhibit inhibitory activity against Bacillus anthracis. [] Additionally, it's a key starting material for creating 5′-iodoresiniferatoxin (I-RTX), a potent vanilloid antagonist. []
Q2: What is the most efficient method for synthesizing this compound ethers?
A2: A concise and selective method for preparing this compound ethers involves a three-step strategy. It starts with cleaving the methyl ether of this compound using aluminum chloride in pyridine to yield 3,4-dihydroxy-5-iodobenzaldehyde. [, ] Regioselective O-alkylation at the C-4 hydroxy group with methyl iodide in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and N,N-dimethylformamide (DMF) then produces 5-iodoisovanillin. Finally, further O-alkylation at the C-3 hydroxy group under the same conditions yields the desired this compound ethers. []
Q3: How is this compound employed in synthesizing bioactive compounds?
A3: this compound serves as a crucial starting material in synthesizing various bioactive compounds. For example, it's used to create (±)-trans-2-[-methoxy-4-(4-chlorophenylthioethoxy)-5-(N-methyl-N-hydroxyureidyl) methylphenyl]-5-(3,4,5-trimethoxyphenyl) tetrahydrofuran, a potential dual-acting 5-lipoxygenase inhibitor and platelet-activating factor receptor antagonist. [] Additionally, it's employed in preparing benzo[b]furan chalcone derivatives, which exhibit promising antibacterial activity. []
Q4: Has the environmental impact of this compound and its derivatives been investigated?
A4: While this compound shows promise in various applications, limited research exists regarding its environmental impact and degradation pathways. Further studies are crucial to assess its potential ecotoxicological effects and develop strategies for mitigating any negative impacts on the environment. This includes investigating its fate and potential accumulation in environmental compartments, as well as its effects on different organisms.
Q5: How is this compound contributing to sustainable chemistry practices?
A5: this compound plays a crucial role in developing sustainable chemical processes, particularly in valorizing lignin, a significant byproduct of the pulp and paper industry. Electrochemically generated periodate effectively degrades lignosulfonate and lignin, leading to the production of this compound. [] This method offers a promising avenue for converting lignin into valuable platform chemicals, contributing to a more sustainable and circular bioeconomy. []
Q6: Are there any studies on the mutagenicity of this compound?
A6: Research suggests that this compound, along with vanillin and 5-bromovanillin, exhibits mutagenic effects. [] Studies using Drosophila melanogaster showed increased lethal mutations associated with sex chromosomes when exposed to these compounds. [] Notably, this compound and 5-bromovanillin demonstrated a stronger mutagenic effect than vanillin, particularly on spermatogonia. [] These findings underscore the importance of assessing the safety profile of this compound before considering its broader applications.
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